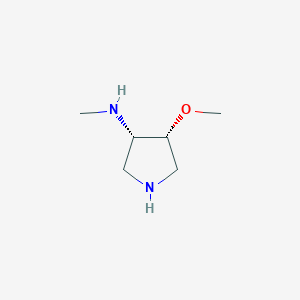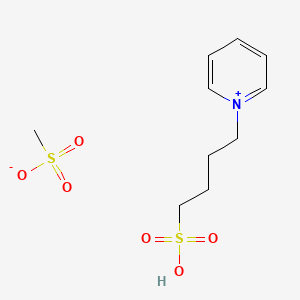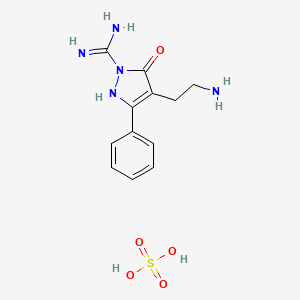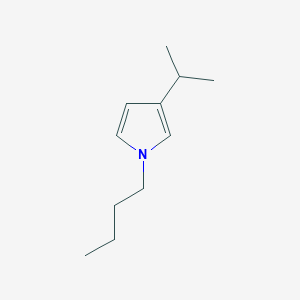![molecular formula C10H9NO3S B15205229 Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have been discovered as motifs in more complex glycosides isolated from various natural sources . These compounds are significant in organic semiconductors due to their potential for elongated and highly delocalized electronic structures . Substituted benzothiophenes have also found applications in drug discovery as highly privileged structures and valuable building blocks in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C . This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino and hydroxyl groups on the benzothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzothiophene ring.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of various kinases, disrupting key signaling pathways involved in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for the development of anticancer and anti-inflammatory drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound has a trifluoromethyl group, which can enhance its biological activity and stability.
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate: This compound lacks the amino group, which may affect its reactivity and biological properties.
Uniqueness
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both amino and hydroxyl groups on the benzothiophene ring. This dual functionality allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C10H9NO3S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
methyl 3-amino-6-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4,12H,11H2,1H3 |
InChI-Schlüssel |
AKPKHIZAWBHRGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)



![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)



